1-Fluoro-2-iodo-3-(methoxymethoxy)benzene
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Overview
Description
1-Fluoro-2-iodo-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8FIO2 and a molecular weight of 282.05 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxymethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Fluorine: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Iodination is carried out using iodine or iodinating agents like N-iodosuccinimide (NIS).
Methoxymethoxy Group Addition: The methoxymethoxy group is introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine (TEA).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-Fluoro-2-iodo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Fluoro-2-iodo-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is used in the development of radiolabeled molecules for imaging studies.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The methoxymethoxy group can undergo hydrolysis, releasing methanol and formaldehyde, which can further react with other compounds .
Comparison with Similar Compounds
1-Fluoro-2-iodo-3-(methoxymethoxy)benzene can be compared with similar compounds such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a methoxymethoxy group, leading to different reactivity and applications.
1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene: This compound has a different substitution pattern on the benzene ring, affecting its chemical properties and uses.
1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene: This compound has an additional methyl group, which can influence its steric and electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
Molecular Formula |
C8H8FIO2 |
---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
1-fluoro-2-iodo-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 |
InChI Key |
JZHMINQDMSDJTP-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC=C1)F)I |
Origin of Product |
United States |
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